Podophyllotoxin

Descripción general

Descripción

Podophyllotoxin is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) . It is known for its potent antimitotic and antiviral properties, making it a valuable compound in both traditional and modern medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Podophyllotoxin can be synthesized through various chemical routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to achieve the desired structure . The synthesis typically requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, followed by purification processes. The extraction is usually carried out using solvents like ethanol or methanol, and the crude extract is then subjected to chromatographic techniques to isolate pure this compound . Advances in biotechnology have also explored microbial production methods to enhance yield and sustainability .

Análisis De Reacciones Químicas

Structural Characteristics of Podophyllotoxin

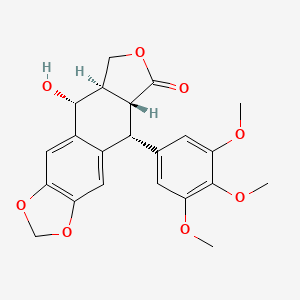

This compound features a complex structure characterized by:

-

A tetracyclic core with five rings (A-E).

-

Four chiral centers at positions C1-C4.

-

Functional groups including a lactone, methoxy groups, an alcohol, and an acetal.

These structural elements contribute to its biological activity and influence its chemical reactivity. The stereochemistry at C2 and C3 is particularly important, as it affects the compound's antitumor efficacy by influencing its interaction with cellular targets like tubulin .

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that modify its structure and enhance its pharmacological properties. These reactions include:

Oxidation Reactions

This compound can be oxidized to form podophyllotoxone, which exhibits altered biological activity. Common reagents used for oxidation include potassium permanganate and chromium trioxide under acidic conditions.

Reduction Reactions

Reduction reactions convert this compound to dihydro derivatives, which may exhibit different pharmacological profiles. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typically employed for these transformations.

Substitution Reactions

Substitution reactions such as halogenation or alkylation modify functional groups on the this compound molecule. For example:

-

Halogenating agents like bromine can introduce halogen substituents.

-

Alkylating agents such as methyl iodide can lead to new derivatives with potential therapeutic applications.

Esterification Reactions

Esterification of this compound with carboxylic acids in the presence of coupling reagents yields various ester derivatives. This reaction plays a significant role in synthesizing hybrids that may enhance biological activity against cancer cells .

Cyclization Reactions

Cyclization reactions are also crucial in synthesizing this compound derivatives. For instance, microwave-assisted three-component reactions have been reported for synthesizing this compound-naphthoquinone compounds, which demonstrate potent cytotoxicity against cancer cell lines .

Biological Implications

The chemical modifications of this compound significantly impact its biological activity:

-

Antitumor Activity : Modifications can enhance the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

-

Mechanism of Action : this compound interacts with tubulin, disrupting microtubule assembly and leading to cell cycle arrest at the G2/M phase .

-

Gene Regulation : It has been shown to regulate key genes involved in cell cycle progression and apoptosis, including CDC20, PLK1, and CDK1 .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanism of Action

Podophyllotoxin and its derivatives are primarily known for their antitumor activity. They exert their effects by inhibiting DNA topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. The most prominent derivatives include etoposide and teniposide, which are widely used in chemotherapy for various malignancies such as lung cancer, testicular cancer, and leukemias .

Clinical Efficacy

- Etoposide : Used in treating small cell lung cancer and testicular cancer.

- Teniposide : Primarily indicated for pediatric leukemia.

- New Derivatives : Recent studies have focused on developing novel analogs to overcome drug resistance and enhance efficacy against multidrug-resistant tumors. For instance, the compound NK-611 has shown promise against resistant cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

Dermatological Applications

This compound is extensively used in dermatology for treating viral infections, particularly those caused by human papillomavirus (HPV). It is effective against external genital warts and molluscum contagiosum.

Topical Formulations

- This compound Cream/Gel : Commonly prescribed as a 0.5% solution applied twice daily for three days, followed by a four-day break. This regimen can be repeated for up to four weeks .

- Effectiveness : Studies indicate that this compound is highly effective, with clearance rates reaching approximately 92.6% .

Table 2: Dermatological Efficacy of this compound

| Condition | Treatment Regimen | Clearance Rate | Reference |

|---|---|---|---|

| Genital warts | 0.5% solution applied twice daily | 92.6% | |

| Molluscum contagiosum | Similar topical application | High effectiveness |

Antiviral Applications

Beyond its antitumor properties, this compound has demonstrated significant antiviral activity. It inhibits the replication of various viruses by binding to essential viral enzymes.

Viral Infections Treated

- Herpes Simplex Virus : this compound exhibits inhibitory effects on the replication process of herpes simplex virus type 1.

- Cytomegalovirus : Similar antiviral properties have been noted against cytomegalovirus .

Toxicological Considerations

While this compound is effective therapeutically, it is also associated with certain toxicities. Studies have reported neurotoxicity and reproductive toxicity upon exposure . For instance, exposure during pregnancy has been linked to spontaneous abortions and potential birth defects; however, the statistical significance remains inconclusive .

Mecanismo De Acción

Podophyllotoxin exerts its effects primarily by binding to tubulin, a protein involved in microtubule formation, thereby inhibiting cell division . It also interferes with DNA topoisomerase II, an enzyme crucial for DNA replication and repair . These interactions lead to cell cycle arrest and apoptosis, making this compound an effective antimitotic and anticancer agent .

Comparación Con Compuestos Similares

Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.

Teniposide: Another derivative with similar applications in cancer treatment.

Podophyllotoxone: An oxidized form of this compound with distinct biological activities.

Uniqueness: this compound is unique due to its dual action on microtubules and DNA topoisomerase II, providing a multifaceted approach to inhibiting cell proliferation . Its natural origin and structural complexity also make it a valuable lead compound for the development of new therapeutic agents .

Actividad Biológica

Podophyllotoxin is a naturally occurring compound derived from the roots and rhizomes of the plant Podophyllum peltatum, commonly known as mayapple. It belongs to the class of lignans and has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article provides a detailed examination of the biological activity of this compound, highlighting its cytotoxic effects against various cancer cell lines, antiviral properties, and potential therapeutic applications.

Anticancer Properties

This compound exhibits potent anticancer activity through various mechanisms, primarily by inhibiting cell proliferation and inducing apoptosis in cancer cells. The following table summarizes recent findings on the cytotoxic effects of this compound and its derivatives against different cancer cell lines:

| Compound/Derivative | Cancer Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2, A549, MCF7 | 4.1, 9.4 | Induces G2/M phase arrest and apoptosis |

| This compound-imidazolium salt | HCT-116 | 0.04 | Induces G2/M phase arrest and apoptosis |

| This compound-naphthoquinone | SK-LU-1 | Not specified | Activates caspase-3/7, promotes apoptosis |

| Compound 42a | SW480, SMMC-7721 | 0.23, 0.56 | Induces apoptosis via cleaved caspases |

| Compound a6 | HCT-116 | 0.04-0.29 | Selective inhibition and G2/M arrest |

- Cell Cycle Arrest : this compound primarily induces G2/M phase arrest in the cell cycle, thereby preventing cancer cells from dividing. This effect has been observed in various studies where treatment with this compound or its derivatives led to significant alterations in cyclin levels (e.g., cyclin A and B1) and cyclin-dependent kinases (CDK1 and CDK2) .

- Apoptosis Induction : The compound activates apoptotic pathways by increasing the levels of cleaved caspases (caspase-3, -8, -9) in treated cells, leading to programmed cell death .

- Molecular Interactions : Recent studies have employed molecular docking techniques to demonstrate that this compound derivatives interact with tubulin at the colchicine-binding site, further elucidating their potential as anticancer agents .

Antiviral Activity

In addition to its anticancer properties, this compound also exhibits antiviral activity against several viruses:

- Mechanism : this compound has been shown to inhibit viral replication by interfering with the viral life cycle at various stages.

- Clinical Applications : It is used topically for treating genital warts caused by human papillomavirus (HPV), demonstrating efficacy in reducing lesions .

Case Studies

- Cytotoxicity Against Gastric Cancer Cells : A study reported that this compound derivatives showed significant antiproliferative activity against gastric cancer cell lines MKN-45 and BGC-823 with IC50 values as low as 0.20 µM . The derivatives induced cell cycle arrest at different phases depending on their structure.

- Hybrid Compounds : Research into hybrid compounds combining this compound with other bioactive molecules has yielded promising results, showing enhanced cytotoxicity compared to this compound alone. For instance, imidazole-substituted derivatives displayed IC50 values significantly lower than traditional chemotherapeutics like Etoposide .

Propiedades

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-XVVDYKMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045645 | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication, The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals | |

CAS No. |

518-28-5, 9000-55-9, 477-47-4 | |

| Record name | Podophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podofilox [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podophyllum resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | podophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOFILOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36H50F353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.